

# A Technical Guide to Nicotinic Anhydride: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **nicotinic anhydride** (pyridine-3-carboxylic anhydride), a key reagent in organic and medicinal chemistry. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and application, and its role as a precursor for pharmacologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized through workflow and pathway diagrams.

## Core Properties of Nicotinic Anhydride

**Nicotinic anhydride** is a symmetrical anhydride derived from nicotinic acid (Vitamin B3).<sup>[1]</sup> It is typically a white to off-white crystalline solid and is primarily used as an acylating agent in organic synthesis for the preparation of nicotinic acid esters and amides, which are often explored for their pharmacological potential.<sup>[1][2]</sup> The compound is highly sensitive to moisture.

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical and chemical properties of **nicotinic anhydride**, along with its expected spectroscopic characteristics based on the anhydride functional group and pyridine moiety.

Table 1: Physicochemical Properties of **Nicotinic Anhydride**

Property	Value	Reference(s)
CAS Number	16837-38-0	[1][3]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1][4]
Molecular Weight	228.21 g/mol	[3][4]
Exact Mass	228.0535 Da	[3]
Melting Point	122–125 °C	[5]
Boiling Point	200 °C @ 1 mmHg	[5]
Appearance	White to off-white powder/crystal	[2]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Acetone)	[2][3]
Synonyms	3-Pyridinecarboxylic acid, anhydride; Nicotinoyl anhydride	[1]

Table 2: Expected Spectroscopic Data for **Nicotinic Anhydride**

Spectroscopy	Feature	Expected Range / Value	Reference(s)
FT-IR	C=O Asymmetric Stretch	~1820 cm <sup>-1</sup>	[6][7][8]
C=O Symmetric Stretch	~1750 cm <sup>-1</sup>	[6][7][8]	
C-O Stretch	1000 - 1300 cm <sup>-1</sup>	[7][8]	
<sup>1</sup> H NMR	Pyridine Ring Protons	δ 7.0 - 9.0 ppm	[9]
<sup>13</sup> C NMR	C=O (Carbonyl)	δ 160 - 180 ppm	[6][8][10]
Pyridine Ring Carbons	δ 120 - 155 ppm	[10][11]	
Mass Spec.	[M+H] <sup>+</sup> (m/z)	229.06078 (Predicted)	[12]
[M+Na] <sup>+</sup> (m/z)	251.04272 (Predicted)	[12]	
Key Fragmentation	Formation of nicotinoyl acylium ion (m/z = 106)	[6][13]	

## Synthesis and Experimental Protocols

**Nicotinic anhydride** is most effectively prepared through the reaction of nicotinic acid with a dehydrating agent. The procedure detailed in Organic Syntheses provides a reliable and high-yield method.

### High-Yield Synthesis from Nicotinic Acid

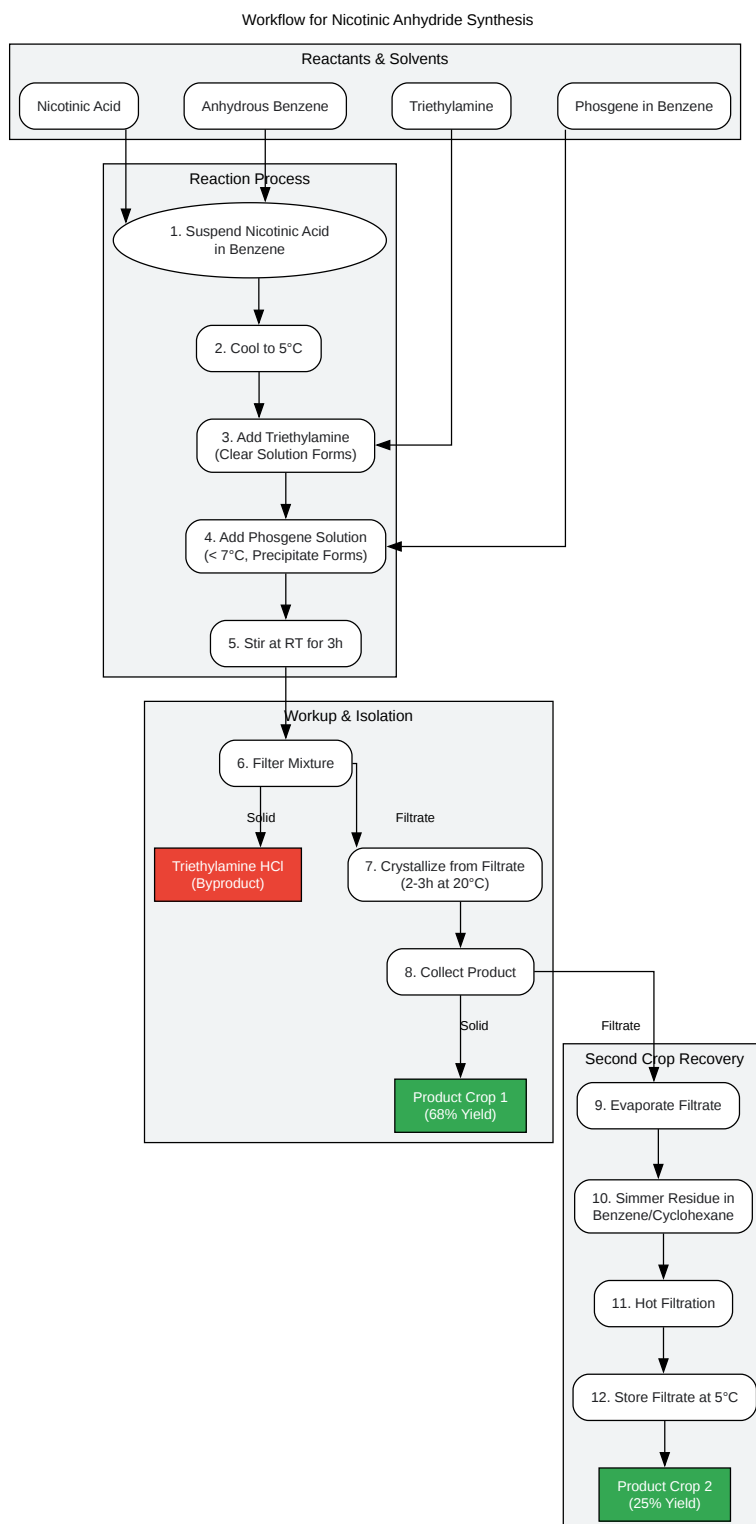
This protocol, adapted from Rinderknecht and Ma, involves the in-situ formation of a reactive intermediate from nicotinic acid using phosgene and triethylamine.[5]

Experimental Protocol:

- Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and condenser, suspend 10.0 g (0.081 mole) of nicotinic acid in 150 ml of

anhydrous benzene. All glassware must be rigorously dried as **nicotinic anhydride** is extremely sensitive to moisture.<sup>[5]</sup>

- **Base Addition:** Cool the suspension to 5°C in an ice bath. Add 8.65 g (0.086 mole, 5% excess) of freshly distilled triethylamine. The mixture should become a clear solution.<sup>[5]</sup>
- **Phosgene Addition:** While maintaining the temperature below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel over a period of 30-45 minutes. Triethylamine hydrochloride will precipitate immediately.<sup>[5]</sup>
- **Reaction:** After addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
- **Isolation:** Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 5-ml portions of cold anhydrous benzene.<sup>[5]</sup>
- **Crystallization:** Allow the combined filtrate and washes to stand at 20°C for 2-3 hours. The crystalline product will form. Collect the **nicotinic anhydride** by filtration, wash with two 4-ml portions of cold anhydrous benzene, and dry in a vacuum. A typical yield is 6.25 g (68%).<sup>[5]</sup>
- **Second Crop:** Evaporate the filtrate to dryness on a rotary evaporator. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane mixture. Filter while hot to remove any insoluble material. Store the filtrate at 5°C for 18 hours to obtain a second crop of crystalline product (approx. 2.4 g, 25%).<sup>[5]</sup>
- **Total Yield:** The total yield of **nicotinic anhydride** is typically 87–93%.<sup>[5]</sup>

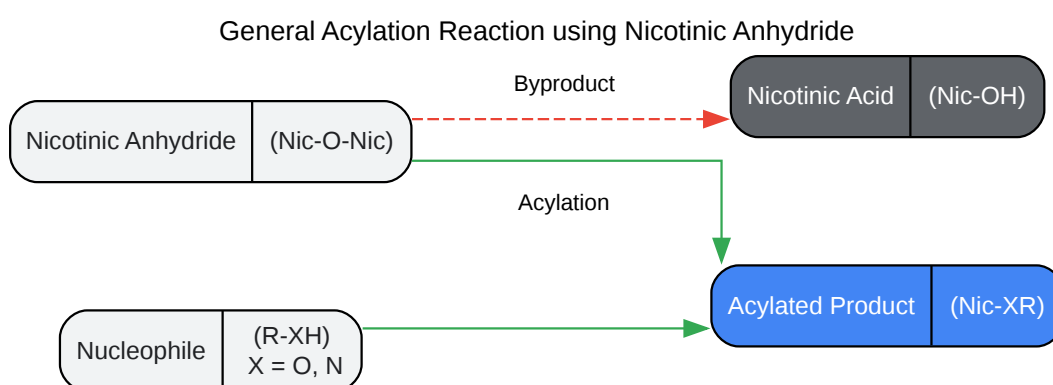


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Caption: High-yield synthesis of **nicotinic anhydride**.

## Applications in Organic Synthesis

**Nicotinic anhydride** is a valuable reagent for introducing the nicotinoyl group into molecules, a common strategy in the development of prodrugs or analogs with modified pharmacological properties.[2] Its primary application is in acylation reactions with nucleophiles such as alcohols and amines.



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Caption: Acylation of nucleophiles with **nicotinic anhydride**.

## Esterification of Steroids

A key application is the synthesis of nicotinic acid esters. The following protocol describes the esterification of testosterone.

Experimental Protocol:

- Reaction Setup: Heat 14 parts by weight of **nicotinic anhydride** in a reaction vessel to 140°C to form a melt.[2]
- Addition: Add 15 parts by weight of testosterone to the molten anhydride.[2]
- Reaction: Maintain the mixture at 140°C for 30 minutes with frequent stirring.[2]

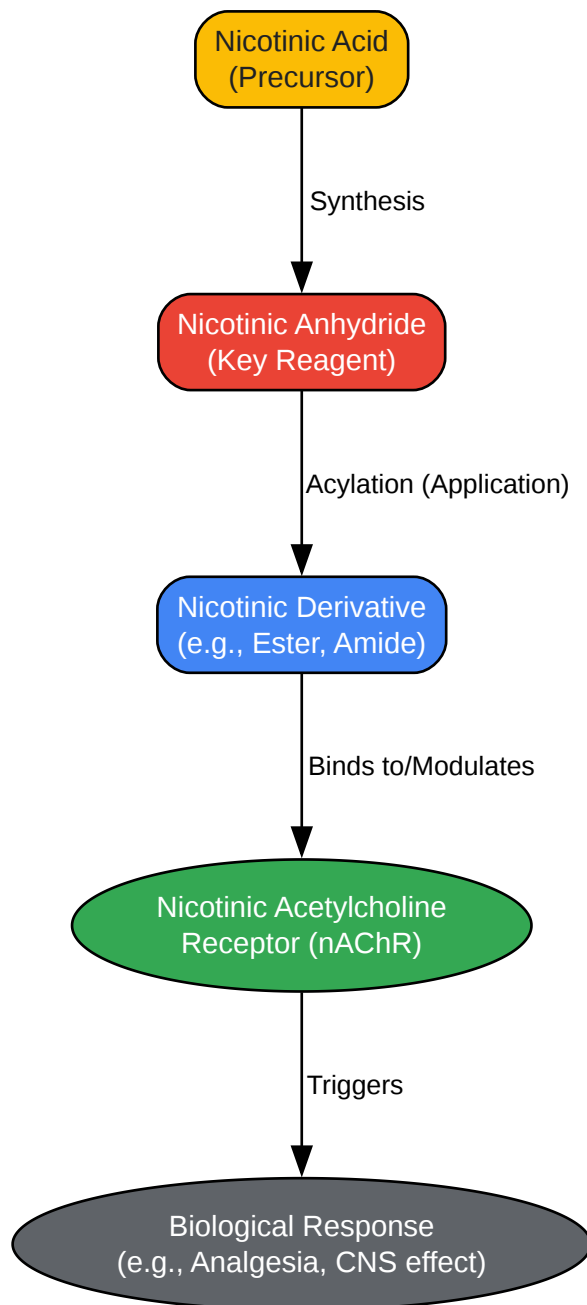
- Workup: After cooling, crush the resulting solid and suspend it in 500 parts by volume of water.[2]
- Purification: Add sodium bicarbonate to dissolve the unreacted anhydride and the nicotinic acid byproduct. The insoluble product, testosterone-17-nicotinate, precipitates.[2]
- Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry to yield the final product.[2]

## Relevance in Drug Development

While **nicotinic anhydride** itself is not typically a therapeutic agent, it serves as a critical intermediate for synthesizing derivatives that target biological systems. Many such derivatives are designed to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological processes.[13] The modulation of nAChRs is a therapeutic strategy for various conditions, including pain, addiction, depression, and cognitive disorders.[7][13]

The synthesis of nicotinic esters or amides from **nicotinic anhydride** allows for the modification of a parent drug's properties (e.g., lipophilicity, duration of action) or the creation of novel ligands that can act as agonists, antagonists, or allosteric modulators of specific nAChR subtypes.[2][14]

## From Chemical Synthesis to Biological Target

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Caption: Logical pathway from anhydride to biological modulation.



## Safety and Handling

**Nicotinic anhydride** is an irritant. According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[1] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be employed.[1] Due to its high sensitivity to moisture, it should be handled under anhydrous conditions and stored in a dry, dark environment.[3][5]

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